molecular formula C16H16BrNO3 B185999 N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide CAS No. 352688-91-6

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Cat. No. B185999
M. Wt: 350.21 g/mol
InChI Key: MSUGQWNGTZYIRZ-UHFFFAOYSA-N
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Description

“N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide” is a chemical compound. The name suggests that it contains a benzamide group (a benzene ring attached to a carboxamide group), a bromine atom, a methyl group, and two methoxy groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate bromo-methylphenyl compound with 3,5-dimethoxybenzoic acid in the presence of a coupling agent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with a bromine atom and a methyl group on one phenyl ring, and two methoxy groups on the other phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy groups. The bromine atom could potentially be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would increase its molecular weight and potentially its boiling point .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Structural Characterization : A study by Cakmak et al. (2022) involved the synthesis of a novel compound, N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, characterized by X-ray diffraction and spectroscopic methods. This research contributes to the field of organic synthesis, demonstrating methodologies for creating complex molecules with potential applications in pharmaceuticals and materials science (Cakmak et al., 2022).

Photodynamic Therapy and Cancer Research

  • Photodynamic Therapy Applications : Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzene sulfonamide derivative groups containing Schiff base. These compounds exhibited high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy (PDT) in cancer treatment. This study illustrates the potential of benzamide derivatives in developing effective photosensitizers for PDT (Pişkin et al., 2020).

Neuroprotective and Antioxidant Properties

  • Neuroprotection and Antioxidant Activity : Hur et al. (2013) synthesized oxyresveratrol imine derivatives, including a compound with similar structural features to the target molecule, to investigate their neuroprotective and antioxidant properties. These compounds were evaluated for their cytoprotective effects against oxidative stress in PC12 cells, suggesting the potential of such derivatives in treating neuronal damage (Hur et al., 2013).

Drug Development and Molecular Interaction Studies

  • Molecular Interaction Modeling : Karabulut et al. (2014) reported on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, highlighting the influence of intermolecular interactions on molecular geometry. This research aids in understanding how subtle changes in molecular structure can impact drug-receptor interactions, which is crucial for the design of new pharmaceuticals (Karabulut et al., 2014).

Safety And Hazards

As with any chemical compound, handling “N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide” would require appropriate safety precautions. It’s advisable to avoid dust formation, inhalation, and contact with skin or eyes .

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-10-4-5-15(14(17)6-10)18-16(19)11-7-12(20-2)9-13(8-11)21-3/h4-9H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUGQWNGTZYIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361114
Record name N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

CAS RN

352688-91-6
Record name N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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